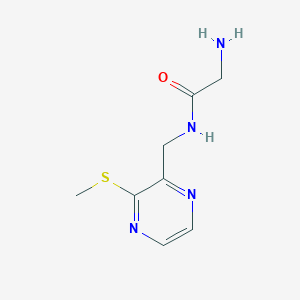

2-Amino-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide

Description

2-Amino-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide is a heterocyclic acetamide derivative featuring a pyrazine ring substituted with a methylsulfanyl group at the 3-position and an acetamide moiety linked via a methylene bridge. This compound is listed in the product catalog of CymitQuimica, though it is currently discontinued .

Properties

IUPAC Name |

2-amino-N-[(3-methylsulfanylpyrazin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4OS/c1-14-8-6(10-2-3-11-8)5-12-7(13)4-9/h2-3H,4-5,9H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEFJSCVCBBGKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CN=C1CNC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide typically involves the following steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 2,3-diaminopyrazine.

Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via nucleophilic substitution reactions using methylthiol or its derivatives.

Attachment of the Amino Group: The amino group is introduced through amination reactions, often using ammonia or amines under suitable conditions.

Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group, typically through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include continuous flow synthesis and the use of catalytic processes to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrazine ring or the acetamide moiety, potentially leading to the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents such as halides, sulfonates, and organometallic compounds are employed under conditions that favor nucleophilic or electrophilic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced pyrazine derivatives and amines.

Substitution: Various substituted pyrazine and acetamide derivatives.

Scientific Research Applications

2-Amino-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Industrial Applications: The compound is evaluated for its potential use as an intermediate in the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of 2-Amino-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity, which can disrupt metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways, leading to changes in cellular responses.

Altering Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division, which can lead to therapeutic effects in disease treatment.

Comparison with Similar Compounds

Table 1: Structural Comparison of Acetamide Derivatives

Key Observations :

- Heterocyclic vs. Thiazole derivatives exhibit measurable antibacterial activity, suggesting that pyrazine analogues might require specific substituents for similar effects.

- Substituent Impact : The methylsulfanyl group in the target compound may enhance lipophilicity compared to polar groups (e.g., sulfinyl in ), affecting membrane permeability.

Comparison :

- The target compound’s synthesis likely parallels methods in , where S-alkylation is employed. In contrast, trifluoroethyl derivatives () require specialized fluorinated reagents, increasing synthetic complexity.

Physicochemical Properties

Table 3: Physicochemical Data for Selected Compounds

Analysis :

Biological Activity

2-Amino-N-(3-methylsulfanyl-pyrazin-2-ylmethyl)-acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 200.29 g/mol. The compound features a pyrazine ring substituted with a methylsulfanyl group and an acetamide moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate various biochemical pathways, leading to therapeutic effects such as:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in microbial metabolism.

- Receptor Binding : Interaction with neurotransmitter receptors, influencing physiological responses.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. In vitro tests have demonstrated significant effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

| Bacillus subtilis | 4 µg/mL |

These results suggest that the compound exhibits promising antibacterial activity, comparable to standard antibiotics like ampicillin and ciprofloxacin .

Cytotoxic Activity

Preliminary studies indicate that this compound may possess cytotoxic properties against various cancer cell lines. In particular, its effects were evaluated on human breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 µM |

| A549 | 20 µM |

The IC50 values indicate that the compound has a moderate cytotoxic effect, warranting further investigation into its mechanism of action and potential as an anticancer agent .

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against clinical isolates of resistant bacterial strains. Results showed that the compound effectively inhibited growth in multi-drug resistant strains, suggesting its potential as a new therapeutic agent in combating antibiotic resistance .

- Cytotoxic Effects : Another research project investigated the cytotoxic effects of the compound on various cancer cell lines. The study concluded that the compound induced apoptosis in MCF-7 cells through mitochondrial pathways, highlighting its potential as an anticancer drug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.